2-((4-(2-(Benzylthio)acetamido)but-2-yn-1-yl)oxy)benzamide
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Description
2-((4-(2-(Benzylthio)acetamido)but-2-yn-1-yl)oxy)benzamide, also known as BTA-EG6, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. BTA-EG6 acts as a potent inhibitor of the proteasome, a key player in protein degradation, and has been found to induce apoptosis in cancer cells.
Scientific Research Applications
Antiprion Activity
Benzamide derivatives, including those with modifications on the acetamido moiety, have been synthesized and evaluated for their potential as antiprion agents. These compounds show binding affinity for human PrP(C) and inhibit its conversion into PrP(Sc), suggesting potential therapeutic applications against prion diseases. The research indicates that benzamide derivatives could serve as lead compounds for developing drugs to treat prion-related disorders (Fiorino et al., 2012).
Receptor Binding Site Mapping
In another study, benzamide derivatives were utilized to map the antagonist binding sites of receptors, specifically the tachykinin NK2 receptor. A non-peptidic photoactivatable antagonist containing a diazirine moiety was developed, showcasing the utility of benzamide derivatives in understanding receptor-ligand interactions and contributing to the field of drug design (Kersey et al., 1996).
Pharmaceutical Applications
(R)-Lacosamide, a compound related to acetamido benzamides, has been approved for treating partial-onset seizures. Research into analogues of (R)-lacosamide, including those with isothiocyanate functional groups, aims to identify and target proteins associated with seizure protection, highlighting the pharmaceutical applications of such compounds (Park et al., 2009).
Organic Synthesis and Catalysis
The electrochemical oxidation of alcohols and aldehydes to carboxylic acids, catalyzed by 4-acetamido-TEMPO, represents a green chemistry approach to synthesizing valuable chemical intermediates. This method demonstrates the role of acetamido derivatives in facilitating mild and environmentally friendly oxidation reactions (Rafiee et al., 2018).
properties
IUPAC Name |
2-[4-[(2-benzylsulfanylacetyl)amino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c21-20(24)17-10-4-5-11-18(17)25-13-7-6-12-22-19(23)15-26-14-16-8-2-1-3-9-16/h1-5,8-11H,12-15H2,(H2,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAYUZXDUVXRLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2-(Benzylthio)acetamido)but-2-yn-1-yl)oxy)benzamide |
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